molecular formula C9H15N3 B13210358 2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No.: B13210358
M. Wt: 165.24 g/mol
InChI Key: DSMGFYKJXCLEGK-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethylcyclohexanone with hydrazine hydrate under acidic conditions to form the indazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

  • 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-6-amine
  • 1,2,3,4-Tetrahydro-2H-indazole
  • 4,5,6,7-Tetrahydro-1H-indazole

Comparison: Compared to other similar compounds, 2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine exhibits unique properties due to the presence of methyl groups at positions 2 and 5. These substitutions can influence the compound’s reactivity, biological activity, and overall stability .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2,5-dimethyl-4,5,6,7-tetrahydroindazol-3-amine

InChI

InChI=1S/C9H15N3/c1-6-3-4-8-7(5-6)9(10)12(2)11-8/h6H,3-5,10H2,1-2H3

InChI Key

DSMGFYKJXCLEGK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NN(C(=C2C1)N)C

Origin of Product

United States

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